

A Head-to-Head Comparison of TRPC6 Activators: GSK1702934A vs. Hyperforin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	GSK1702934A				
Cat. No.:	B1672358	Get Quote			

For researchers in pharmacology, neuroscience, and cardiovascular studies, the selective activation of Transient Receptor Potential Canonical 6 (TRPC6) channels is of significant interest. TRPC6 is a non-selective cation channel implicated in a variety of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal function. This guide provides a detailed, data-driven comparison of two commonly used TRPC6 activators: the synthetic compound **GSK1702934A** and the natural product hyperforin.

At a Glance: Key Differences

Feature	GSK1702934A	Hyperforin
Туре	Synthetic small molecule	Natural product from St. John's Wort
Potency (TRPC6)	EC50: ~0.44 μM (human, patch-clamp)[1], 0.78 ± 0.16 μM (mouse)[2]	EC50: 0.72 μM (intracellular Na+ increase)[3]
Selectivity	Activates TRPC3, TRPC6, and TRPC7[1][4]	Highly selective for TRPC6 over TRPC3 and other TRPC channels[5][6][7]
Mechanism	Direct activation via an extracellular orthosteric site[2]	Debated; proposed direct binding to C-terminus and potential protonophore effects[3][9]
Key Advantage	Potent, direct activator	High selectivity for TRPC6
Key Disadvantage	Lacks selectivity against TRPC3 and TRPC7	Chemical instability and significant drug-drug interactions[6][10][11]

Quantitative Data Comparison

The following tables summarize the available quantitative data for **GSK1702934A** and hyperforin, providing insights into their potency and selectivity. It is important to note that the data are compiled from different studies using varied experimental methodologies, which may influence the absolute values.

Table 1: Potency of TRPC6 Activators

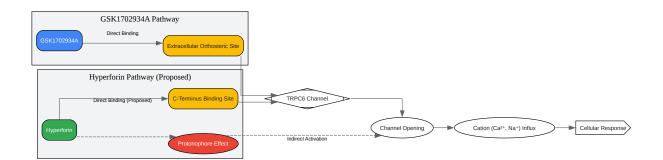
Compound	Assay Type	Cell Line	Species	EC50 (μM)	Reference
GSK1702934 A	Whole-cell patch-clamp	HEK293	Human	~0.44	[1]
Whole-cell patch-clamp	HEK293	Mouse	0.78 ± 0.16	[2]	
Hyperforin	Intracellular Na+ measurement	PC12 cells	Rat	0.72	[3]

Table 2: Selectivity Profile

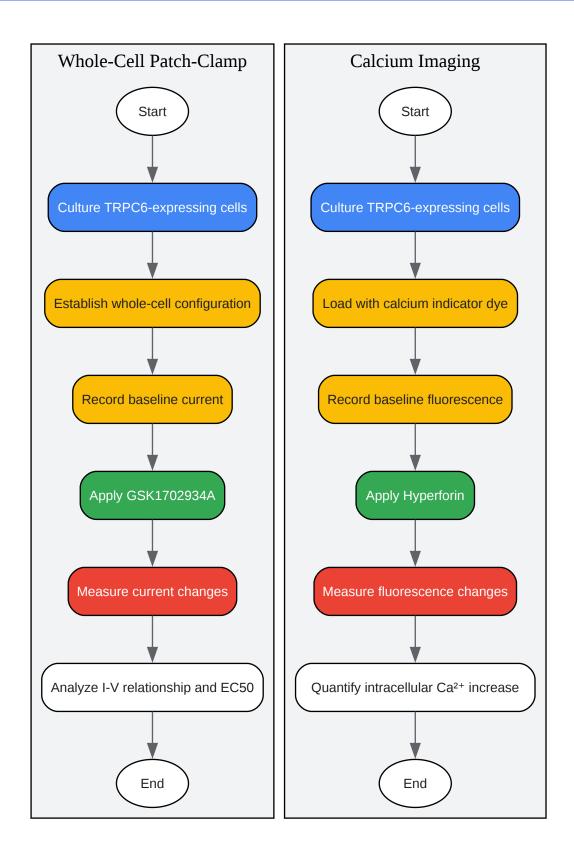
Compound	Target	Activity	Concentration/ EC50	Reference
GSK1702934A	TRPC3	Activator	EC50 = ~0.08 μΜ	[1]
TRPC7	Activator	-	[4]	
TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, CXCR5	No significant activity	<10 μΜ	[12]	
Hyperforin	TRPC3	No activation	-	[5][7]
Other TRPC channels	No activation	-	[5]	
Pregnane X Receptor (PXR)	Activator	-	[6][10][11]	_

Mechanism of Action and Signaling Pathways

GSK1702934A and hyperforin activate TRPC6 through distinct, though not fully elucidated for hyperforin, mechanisms.



GSK1702934A is a direct agonist that binds to an extracellular orthosteric site on the TRPC6 channel.[2][8] This binding event is thought to induce a conformational change that opens the channel pore, allowing the influx of cations, primarily Ca2+ and Na+. This activation bypasses the need for phospholipase C (PLC) signaling, which is a common pathway for the activation of TRPC channels.


Hyperforin's mechanism is more complex and remains a subject of investigation. One line of evidence points to a specific binding motif on the C-terminus of the TRPC6 protein, suggesting a direct interaction.[9] However, other studies have proposed that hyperforin may act as a protonophore, dissipating proton gradients across cellular membranes, which could indirectly lead to channel activation.[3]

Signaling Pathway Diagram

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. GSK1702934A and M085 directly activate TRPC6 via a mechanism of stimulating the extracellular cavity formed by the pore helix and transmembrane helix S6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protonophore properties of hyperforin are essential for its pharmacological activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of hyperforin (St. John's wort) action at TRPC6 channel leads to the development of a new class of antidepressant drugs PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperforin--a key constituent of St. John's wort specifically activates TRPC6 channels -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK1702934A and M085 directly activate TRPC6 via a mechanism of stimulating the extracellular cavity formed by the pore helix and transmembrane helix S6 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medizinonline.com [medizinonline.com]
- 11. zellerag.com [zellerag.com]
- 12. GSK 1702934A | TRPC Channels | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of TRPC6 Activators: GSK1702934A vs. Hyperforin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672358#gsk1702934a-versus-hyperforin-for-trpc6-activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com